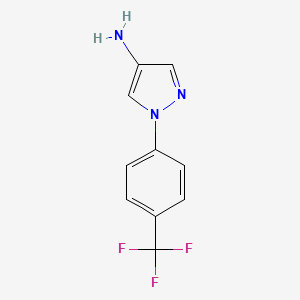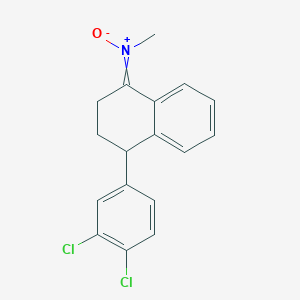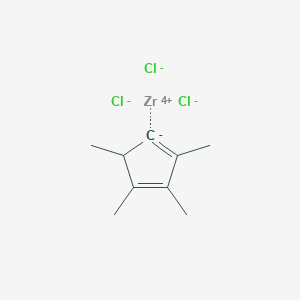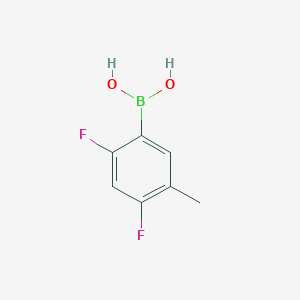
(2,4-Difluoro-5-methylphenyl)boronic acid
Vue d'ensemble
Description
(2,4-Difluoro-5-methylphenyl)boronic acid, also known as DFMPBA, is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its versatile applications. It has been used as a building block for the synthesis of various biologically active compounds and has shown promising results in scientific research.
Applications De Recherche Scientifique
Comprehensive Analysis of (2,4-Difluoro-5-methylphenyl)boronic Acid Applications
(2,4-Difluoro-5-methylphenyl)boronic acid is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.
Sensing Applications
Boronic acids: , including (2,4-Difluoro-5-methylphenyl)boronic acid, are known for their ability to form reversible covalent complexes with diols and Lewis bases such as fluoride or cyanide anions . This property is exploited in the development of sensors for detecting sugars, alcohols, and other compounds containing diol groups. These sensors can be used in both homogeneous assays and heterogeneous detection systems.
Biological Labelling
Due to their specific binding to diols, boronic acids can be used for biological labelling . They can be attached to biomolecules such as proteins and carbohydrates, allowing for the visualization and tracking of these molecules within biological systems .
Protein Manipulation and Modification
The interaction of boronic acids with proteins is a growing area of research. (2,4-Difluoro-5-methylphenyl)boronic acid can be used to modify proteins , affecting their function or stability. This has implications for understanding protein behavior and developing new therapeutic strategies .
Separation Technologies
Boronic acids can be utilized in separation technologies due to their affinity for diols. They can be incorporated into chromatography media to separate complex mixtures based on the presence of diol-containing compounds .
Therapeutic Development
The diol-binding properties of boronic acids make them candidates for the development of therapeutics . They can be designed to interfere with biological pathways or inhibit enzymes that are critical for disease progression .
Suzuki-Miyaura Coupling
(2,4-Difluoro-5-methylphenyl)boronic acid is used in Suzuki-Miyaura coupling reactions, a widely applied method for forming carbon-carbon bonds in organic synthesis. This reaction is particularly valuable for constructing complex organic molecules, including pharmaceuticals and polymers .
Controlled Release Systems
In the field of drug delivery, boronic acids can be incorporated into polymers that respond to the presence of diols, such as glucose. This allows for the controlled release of insulin in response to blood sugar levels, which is of great interest in diabetes treatment .
Analytical Methods
Boronic acids are also employed as building blocks for microparticles used in analytical methods. These particles can be engineered to have specific interactions with target molecules, enhancing the sensitivity and selectivity of detection methods .
Propriétés
IUPAC Name |
(2,4-difluoro-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRDEWLPPDFBPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluoro-5-methylphenyl)boronic acid | |
CAS RN |
900175-09-9 | |
| Record name | (2,4-difluoro-5-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione](/img/structure/B1425616.png)
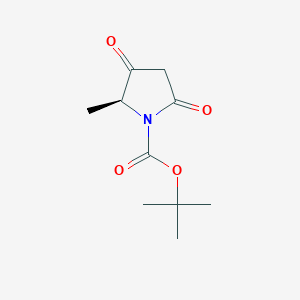
![N-[(3,4-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B1425618.png)
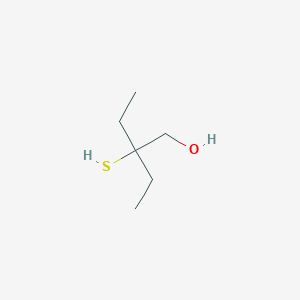
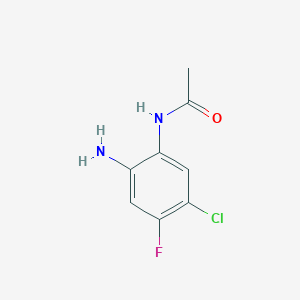
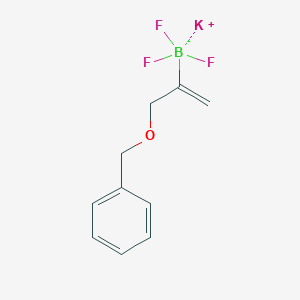
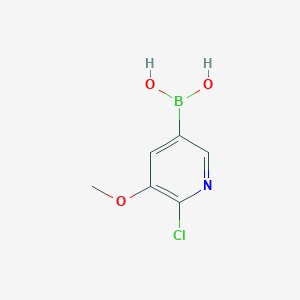
![3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol](/img/structure/B1425631.png)
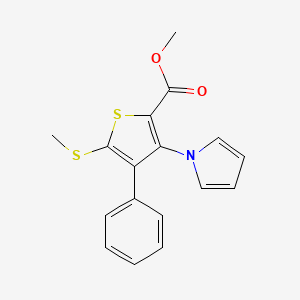

![HPTDP [S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425635.png)
